Cartap hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Cartap hydrochloride is a synthetic insecticide primarily used in agriculture for controlling various pests, particularly in rice and sugarcane cultivation. It is known by several trade names, including Padan and Vegetox. The compound has a molecular formula of and is typically presented as a white crystalline solid with a slightly pungent odor. Cartap hydrochloride is classified as a moderately toxic substance, exhibiting contact and stomach toxicity against insects, which leads to paralysis and eventual death of the pests .

Cartap hydrochloride acts as a systemic and contact insecticide []. It gains entry into plants through the roots and foliage, providing protection against both ingesting and surface-dwelling insects. Its insecticidal action primarily targets the insect nervous system. Cartap hydrochloride binds to specific nicotinic acetylcholine receptors (nAChRs) in insect nerve cells, blocking nerve impulse transmission and leading to paralysis and death. This mode of action disrupts vital physiological functions in insects, ultimately causing mortality.

- Rice stem borers: Cartap hydrochloride is particularly successful in controlling rice stem borers, a major pest in rice production. Studies have demonstrated significant reductions in infestation and yield increases when applied at recommended rates [].

- Lepidopteran pests of vegetables: This group includes caterpillars that damage various vegetables. Research has documented the efficacy of cartap hydrochloride in controlling these pests [].

- Colorado potato beetle: This destructive beetle is a major concern for potato crops. Scientific studies have shown cartap hydrochloride to be a valuable tool in managing Colorado potato beetle populations [].

These are just a few examples, and cartap hydrochloride finds use in controlling various other insect pests.

Environmental Fate and Behavior

Understanding the environmental fate and behavior of cartap hydrochloride is crucial for responsible application. Research has yielded the following insights:

- Degradation: Cartap hydrochloride degrades relatively rapidly in soil, with a half-life ranging from 8 hours to 1 day due to photodegradation on the soil surface.

- Water solubility: Cartap hydrochloride is highly water-soluble, raising concerns about potential contamination of agricultural runoff water [].

- Translaminar action: Despite rapid degradation, cartap hydrochloride exhibits translaminar action, meaning it can penetrate plant tissue and provide residual insecticidal activity.

Potential Impacts on Non-Target Organisms

The impact of cartap hydrochloride on non-target organisms is an important area of scientific research. Studies have investigated effects on:

- Seed germination and plant growth: Research has shown that cartap hydrochloride can inhibit seed germination, reduce shoot and root growth, and affect carbohydrate and protein content in plants like barley [].

- Aquatic organisms: The high water solubility of cartap hydrochloride raises concerns about potential toxicity to aquatic organisms in case of runoff contamination [].

This reaction illustrates the breakdown of Cartap into simpler ionic forms under oxidative conditions .

Cartap hydrochloride exhibits significant biological activity as an insecticide. It acts primarily by disrupting the nervous system of target pests through its interaction with nicotinic acetylcholine receptors. This leads to overstimulation and subsequent paralysis. Additionally, studies have shown that Cartap can induce oxidative stress in cells, leading to hemolysis (destruction of red blood cells) and degradation of hemoglobin when exposed to varying concentrations . Its effects on mammalian systems highlight potential risks associated with its use, particularly concerning human health.

The synthesis of Cartap hydrochloride involves several steps starting from the natural product nereistoxin, which is derived from marine annelids. The synthetic pathway includes the formation of thiocarbamate derivatives through reactions involving dimethylamine and various thioketones. The process can be summarized as follows:

- Formation of Thiocarbamate: Reaction of thioketone with amine.

- Hydrochloride Salt Formation: Neutralization with hydrochloric acid to yield Cartap hydrochloride.

The compound's synthesis has been refined over the years to enhance yield and purity .

Research has demonstrated that Cartap hydrochloride interacts significantly with biological macromolecules such as hemoglobin. Studies using spectroscopic techniques have shown that exposure to Cartap leads to structural changes in hemoglobin and degradation of heme groups. This interaction can result in impaired oxygen transport in affected organisms . Furthermore, Cartap's mechanism involves promoting calcium ion influx in cells, contributing to its toxic effects .

Cartap hydrochloride shares structural similarities with other thiocarbamate insecticides derived from nereistoxin. Key compounds include:

| Compound Name | Structure Type | Toxicity Level | Primary Use |

|---|---|---|---|

| Nereistoxin | Natural insecticide | High | Marine pest control |

| Bensultap | Synthetic thiocarbamate | Moderate | Agricultural pest control |

| Thiocyclam | Synthetic thiocarbamate | Moderate | Agricultural pest control |

| Thiosultap | Synthetic thiocarbamate | Moderate | Agricultural pest control |

Uniqueness of Cartap Hydrochloride: While all these compounds exhibit insecticidal properties, Cartap is noted for its lower toxicity to birds and its specific mechanism involving nicotinic acetylcholine receptor inhibition. This makes it particularly effective for certain agricultural applications where non-target species conservation is a priority .

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Melting Point

UNII

Related CAS

Mechanism of Action

Absorption Distribution and Excretion

Metabolism Metabolites

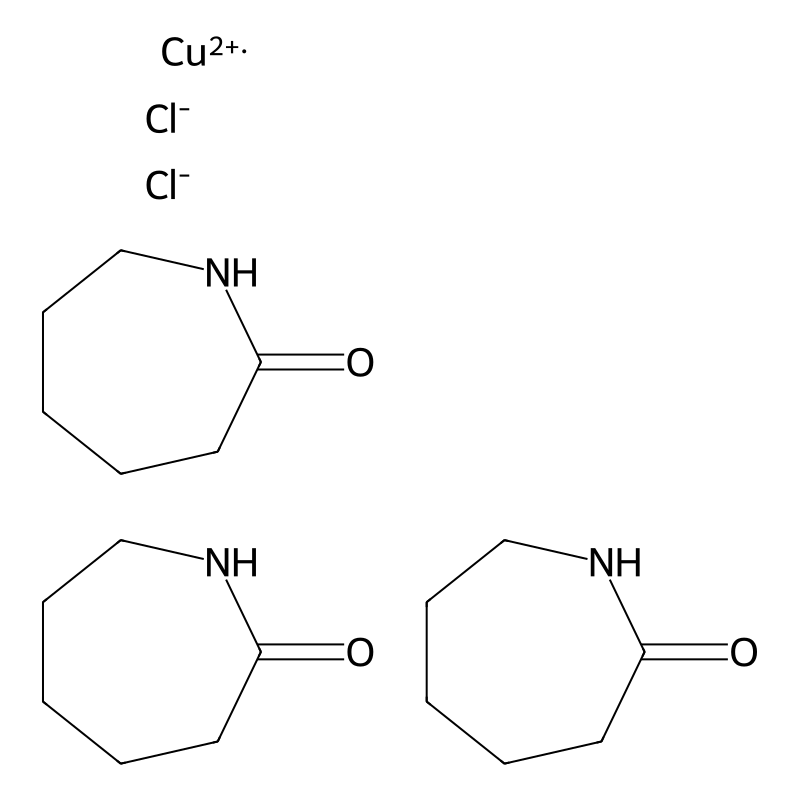

Associated Chemicals

Analytic Laboratory Methods

By colorimetric or fluorimetric determination by use of ion association with calcon.

By spectrophotometric determination.

By GLC with flame photometric detecto